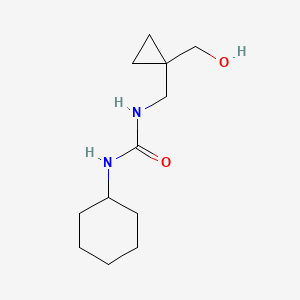

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c15-9-12(6-7-12)8-13-11(16)14-10-4-2-1-3-5-10/h10,15H,1-9H2,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNXPMGPZQRZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable cyclopropyl derivative. The reaction conditions often include:

Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps such as:

Purification: Techniques like recrystallization or chromatography are used to purify the final product.

Quality Control: Analytical methods such as NMR and HPLC are employed to verify the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The cyclopropyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of specific signaling pathways. For instance, it has been shown to affect the proliferation of cancer cell lines in vitro.

- Anti-inflammatory Effects : Research suggests that 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

Cancer Treatment

Recent studies have focused on the compound's ability to target cancer cells selectively. A case study involving human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

| Study | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| A | MCF7 | 10 | 65 |

| B | MDA-MB-231 | 10 | 55 |

Inflammatory Diseases

In a controlled experiment on mice with induced inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). The following table summarizes the findings:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Dose 1 | 150 | 200 |

| Compound Dose 2 | 100 | 150 |

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()

- Core Structure : Nitrosourea (urea backbone with nitroso and chloroethyl groups).

- Substituents : 2-chloroethyl and nitroso groups at the 1-position; cyclohexyl at the 3-position.

- Key Properties : High lipid solubility due to chloroethyl and nitroso moieties, enabling blood-brain barrier penetration .

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) ()

- Core Structure : Nitrosourea with dual chloroethyl groups.

- Substituents : Two 2-chloroethyl groups at the 1- and 3-positions.

- Key Properties : Similar lipid solubility to compound; delayed hematopoietic toxicity due to alkylating activity .

1-Cyclohexyl-3-(2-hydroxyphenyl)urea ()

- Core Structure : Urea without nitroso or chloroethyl groups.

- Substituents : Cyclohexyl at 1-position; 2-hydroxyphenyl at 3-position.

Target Compound

- Core Structure : Urea without nitroso groups.

- Substituents : Cyclohexyl at 1-position; hydroxymethylcyclopropylmethyl at 3-position.

- Key Properties : Moderate solubility (hydroxymethyl enhances polarity); cyclopropane ring may confer conformational rigidity.

Pharmacokinetics and Metabolism

Key Findings :

- Nitrosoureas () undergo rapid degradation into reactive intermediates (e.g., isocyanates), contributing to cytotoxicity but also systemic toxicity .

- The hydroxymethyl group in the target compound could enhance water solubility compared to nitrosoureas, limiting blood-brain barrier penetration but improving renal clearance.

Toxicity Profiles

Key Findings :

- Nitrosoureas exhibit delayed and prolonged hematopoietic toxicity due to alkylating DNA damage .

- The target compound’s absence of alkylating groups and nitroso moieties may mitigate these effects, though its cyclopropane ring could introduce novel metabolic challenges.

Therapeutic Potential

Biological Activity

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea (CAS Number: 1257552-98-9) is an organic compound characterized by a cyclohexyl group linked to a urea moiety, which is further substituted with a hydroxymethyl group on a cyclopropyl ring. This unique structure positions it as a subject of interest in medicinal chemistry, particularly for its potential biological activities.

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with a cyclopropyl derivative, often using solvents such as dichloromethane or tetrahydrofuran at room temperature. Catalysts like triethylamine may facilitate the reaction, while purification techniques include recrystallization or chromatography to ensure high yield and purity .

The biological activity of 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is attributed to its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the urea moiety may interact with enzymes or receptors, modulating their activity. The hydrophobic cyclohexyl group enhances binding affinity and specificity.

Anticancer Properties

Research has indicated that compounds structurally related to 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea exhibit significant anticancer properties. For instance, derivatives of urea have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain urea derivatives demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models compared to established chemotherapeutics like bleomycin .

Mechanistic Studies

The mechanism underlying the anticancer activity appears to involve DNA damage pathways, where compounds can cause DNA cross-linking and single-strand breaks, leading to cell death. This is particularly relevant in the context of nitrosoureas, where structural similarities suggest potential for similar mechanisms .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

- Study on Hydroxymethyl Ureas : A comparative investigation revealed that hydroxymethyl-substituted ureas exhibited lower therapeutic activity but maintained low toxicity levels, indicating a delicate balance between efficacy and safety in anticancer applications .

- Cytotoxicity Assessment : In vitro studies demonstrated that 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea analogs showed promising results against various cancer cell lines, suggesting a potential role in targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, it is useful to compare it with similar compounds.

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| 1-Cyclohexyl-3-(cyclopropylmethyl)urea | Lacks hydroxymethyl group | Reduced interaction with biological targets | Less effective in modulating enzyme activity |

| 1-Cyclohexyl-3-(hydroxymethyl)urea | Lacks cyclopropyl ring | Moderate anticancer activity | Different reactivity profile |

This table illustrates how structural variations can significantly influence biological activity and therapeutic potential.

Q & A

Q. What synthetic routes are most effective for preparing 1-cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, and how can reaction conditions be optimized?

The synthesis of urea derivatives often involves coupling cyclohexylamine with isocyanate intermediates or employing carbodiimide-mediated reactions. For example, analogous adamantyl-urea compounds were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride as coupling agents in dichloromethane (DCM) or ethanol under controlled temperatures (20–25°C) . Optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates.

- Catalyst use : Triethylamine (TEA) or DIPEA improves yields by neutralizing acidic byproducts.

- Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.

Evidence from adamantyl-urea syntheses suggests yields can range from 40–63% depending on steric hindrance and substituent reactivity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR (e.g., δ = 1.65 ppm for adamantyl protons; δ = 8.84 ppm for urea NH) resolve substituent connectivity and confirm cyclopropane ring integrity .

- High-resolution mass spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H] for CHNO: calculated 276.1712, observed 276.1721) .

- Melting point analysis : Sharp melting ranges (e.g., 183–187°C for similar ureas) indicate purity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved pharmacological activity?

Molecular docking and QSAR modeling are critical:

- Docking studies : Prioritize derivatives targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA) based on adamantyl-urea analogs showing MIC values <1 µg/mL .

- QSAR parameters : LogP (<3.5) and polar surface area (PSA >75 Å) optimize bioavailability and blood-brain barrier penetration .

- Metabolic stability : In silico CYP450 metabolism predictions identify labile sites (e.g., cyclopropane hydroxymethyl groups prone to oxidation) .

Q. How should researchers resolve contradictory data in biological activity assays for this compound?

Contradictions may arise from assay conditions or compound stability:

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC trends.

- Stability testing : Use LC-MS to monitor degradation in cell culture media (e.g., hydrolysis of urea bonds at pH <4) .

- Off-target screening : Employ kinase or GPCR panels to rule out non-specific binding .

Q. What strategies mitigate toxicity risks during in vivo studies?

- Acute toxicity profiling : Conduct OECD 423 tests in rodents, focusing on hepatic and renal biomarkers (ALT, BUN).

- Metabolite identification : Use C-labeled compound to track bioactivation pathways (e.g., cyclopropane ring opening forming reactive aldehydes) .

- Formulation optimization : Encapsulation in PEGylated liposomes reduces systemic exposure and nephrotoxicity .

Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

Q. What synthetic modifications enhance solubility without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.